Glucocorticoids receptor agonist 1

説明

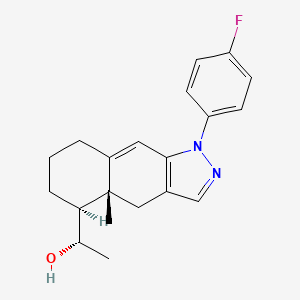

特性

分子式 |

C20H23FN2O |

|---|---|

分子量 |

326.4 g/mol |

IUPAC名 |

(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol |

InChI |

InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1 |

InChIキー |

GZUNIDQZQNDLTI-VIZZQPHQSA-N |

異性体SMILES |

C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O |

正規SMILES |

CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Glucocorticoid Receptor Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Glucocorticoid Receptor Agonist 1 (GRA 1), a potent and selective, non-steroidal glucocorticoid receptor (GR) agonist. GRA 1 belongs to the arylpyrazole class of compounds and has demonstrated significant anti-inflammatory properties with a favorable safety profile, particularly concerning insulin (B600854) secretion. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. Their therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-inducible transcription factor that modulates the expression of numerous genes. However, the clinical utility of traditional glucocorticoids is often limited by a spectrum of adverse effects, including metabolic dysregulation, immunosuppression, and osteoporosis.

The development of selective glucocorticoid receptor agonists (SEGRAs) aims to dissociate the anti-inflammatory effects (primarily mediated by transrepression of pro-inflammatory transcription factors like NF-κB) from the undesirable metabolic effects (often linked to transactivation of other genes).[1][2][3] GRA 1 has emerged from these efforts as a promising candidate, exhibiting potent transrepression activity with minimal transactivation, thereby suggesting an improved therapeutic window.

Discovery of Glucocorticoid Receptor Agonist 1

The discovery of GRA 1 was the culmination of a structure-activity relationship (SAR) campaign focused on identifying non-steroidal GR agonists with a dissociated profile. The initial screening identified a series of arylpyrazole-based compounds with affinity for the GR. Subsequent optimization of this scaffold led to the identification of GRA 1, a compound with high binding affinity and the desired functional selectivity.

Synthesis of Glucocorticoid Receptor Agonist 1

The chemical synthesis of GRA 1 is a multi-step process. A generalized synthetic scheme is presented below. Detailed experimental protocols for each step are provided in the subsequent section.

Experimental Workflow for the Synthesis of GRA 1

Caption: A simplified workflow for the synthesis of Glucocorticoid Receptor Agonist 1.

Detailed Experimental Protocols

Step 1: Condensation

-

To a solution of Starting Material A (1.0 eq) in ethanol, Starting Material B (1.1 eq) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield Intermediate 1.

Step 2: Cyclization

-

Intermediate 1 (1.0 eq) is dissolved in acetic acid.

-

The mixture is heated to reflux for 6 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water, and the precipitate is collected by filtration to give Intermediate 2.

Step 3: Purification

-

The crude Intermediate 2 is purified by preparative high-performance liquid chromatography (HPLC) to afford the final compound, Glucocorticoid Receptor Agonist 1.

-

The purity and identity of the final product are confirmed by LC-MS and NMR spectroscopy.

Biological Activity and Characterization

GRA 1 has been extensively characterized in a battery of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological profile.

Quantitative Data Summary

| Parameter | Value |

| GR Binding Affinity (Ki) | 2.5 nM |

| NF-κB Transrepression (IC50) | 5.0 nM |

| MMTV Transactivation (EC50) | >1000 nM |

| Selectivity (Transrepression/Transactivation) | >200-fold |

| In vivo Efficacy (Rat Carrageenan-induced Paw Edema, ED50) | 0.3 mg/kg |

Experimental Protocols for Biological Assays

GR Binding Assay (Competitive Radioligand Binding)

-

A competitive binding assay is performed using purified recombinant human GR and [3H]-dexamethasone as the radioligand.

-

Increasing concentrations of GRA 1 are incubated with GR and the radioligand.

-

The amount of bound radioligand is determined by scintillation counting, and the Ki is calculated using the Cheng-Prusoff equation.

Transrepression Assay (NF-κB Reporter Gene Assay)

-

A549 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Cells are stimulated with TNF-α in the presence of increasing concentrations of GRA 1.

-

Luciferase activity is measured, and the IC50 for the inhibition of NF-κB activity is determined.

Transactivation Assay (MMTV Reporter Gene Assay)

-

HEK293 cells are co-transfected with an MMTV-luciferase reporter plasmid, a GR expression plasmid, and a Renilla luciferase control plasmid.

-

Cells are treated with increasing concentrations of GRA 1.

-

Luciferase activity is measured, and the EC50 for the activation of MMTV-driven transcription is determined.

Mechanism of Action and Signaling Pathways

GRA 1 exerts its anti-inflammatory effects by binding to the GR in the cytoplasm. Upon binding, the GR-GRA 1 complex translocates to the nucleus, where it primarily acts to repress the activity of pro-inflammatory transcription factors such as NF-κB. This is in contrast to classical glucocorticoids, which also strongly activate the transcription of various genes, some of which are associated with adverse effects.

Signaling Pathway of Glucocorticoid Receptor Agonist 1

Caption: The signaling pathway of GRA 1, highlighting its primary mechanism of transrepression.

Conclusion

Glucocorticoid Receptor Agonist 1 represents a significant advancement in the development of selective GR modulators. Its potent anti-inflammatory activity, coupled with a dissociated profile that minimizes transactivation, suggests the potential for a safer therapeutic agent for chronic inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GRA 1.

References

The Glucocorticoid Receptor Agonist Dexamethasone: A Technical Guide to its Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway of the potent synthetic glucocorticoid, Dexamethasone (B1670325), a primary agonist for the Glucocorticoid Receptor (GR). This document outlines the molecular mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Dexamethasone and the Glucocorticoid Receptor

Dexamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] The GR is ubiquitously expressed and plays a crucial role in a wide array of physiological processes, including metabolism, development, and the stress response.[5]

The Glucocorticoid Receptor Signaling Pathway

The signaling cascade initiated by Dexamethasone binding to the GR can be broadly categorized into genomic and non-genomic pathways. The genomic pathway, which is responsible for the majority of the therapeutic effects of glucocorticoids, involves the regulation of gene expression.

Cytoplasmic Events: Receptor Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and immunophilins.[6] Upon binding of Dexamethasone to the ligand-binding domain (LBD) of the GR, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[6] This unmasking of the nuclear localization signals allows the activated GR-ligand complex to translocate into the nucleus.[6][7]

Nuclear Events: Regulation of Gene Expression

Once in the nucleus, the activated GR dimerizes and modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This binding recruits coactivator proteins, leading to the initiation of transcription and subsequent upregulation of anti-inflammatory genes.[8] A key example is the increased expression of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][8] By tethering to these factors, the GR prevents them from binding to their respective DNA response elements, thus inhibiting the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[6]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of Dexamethasone with the glucocorticoid receptor and its downstream effects.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| Dexamethasone | 5.7 ± 0.3 nmol/L | Human Mononuclear Leukocytes | [8] |

| Dexamethasone-fluorescein | 38 nM | Ancestral GR2 LBD | [10] |

| EC50 (Half-maximal effective concentration) | |||

| Inhibition of GM-CSF release | 2.2 x 10-9 M | A549 cells | [3] |

| Induction of β2-receptor transcription | 3.6 x 10-8 M | A549 cells | [3] |

| Analgesia (in combination with remifentanil) | 2.02 ± 0.23 ng/ml | Human (in vivo) | [11] |

| IC50 (Half-maximal inhibitory concentration) | |||

| Inhibition of lysozyme (B549824) release | 3.4 ± 0.3 nmol/L | Human Mononuclear Leukocytes | [8] |

| Inhibition of 3xκB reporter | 0.5 x 10-9 M | A549 cells | [3] |

| Inhibition of lymphocyte proliferation | < 10-6 M (in sensitive individuals) | Human Peripheral Blood Mononuclear Cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Dexamethasone-GR signaling pathway.

Glucocorticoid Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand to the GR.

Principle: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and a competing unlabeled ligand (e.g., Dexamethasone or a test compound). The amount of radiolabeled ligand displaced by the unlabeled ligand is measured to determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) of the unlabeled ligand.[9]

Protocol:

-

Cell Culture and Lysate Preparation: Culture cells expressing GR (e.g., A549 cells) to confluency. Harvest cells and prepare a cytosolic extract by homogenization followed by ultracentrifugation.

-

Binding Reaction: In a 96-well plate, incubate a constant concentration of the cytosolic extract and [3H]dexamethasone with increasing concentrations of unlabeled Dexamethasone. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each well to adsorb the free radioligand. Centrifuge the plate to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the bound radioligand to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. The Kd can be calculated using the Cheng-Prusoff equation.[9]

Luciferase Reporter Assay for GR Transcriptional Activity

This assay measures the ability of a ligand to activate or repress GR-mediated gene transcription.

Principle: Cells are co-transfected with a plasmid expressing the GR and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter. Upon ligand binding and GR activation, the transcription of the luciferase gene is induced, leading to the production of luciferase enzyme, which can be quantified by measuring its enzymatic activity.[6][13][14]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or A549) with a GR expression vector and a GRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing Renilla luciferase can be included for normalization.

-

Ligand Treatment: After 24 hours, treat the transfected cells with various concentrations of Dexamethasone or a test compound.

-

Cell Lysis: After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of the ligand to determine the EC50.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA regions to which the GR binds in the genome.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[5][15][16]

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with Dexamethasone to induce GR nuclear translocation. Add formaldehyde (B43269) to the culture medium to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the GR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for known GREs or by high-throughput sequencing (ChIP-seq) to identify novel GR binding sites.

Western Blotting for Phosphorylated GR

This technique is used to detect the phosphorylation status of the GR, which can be an indicator of its activation state.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the GR, followed by a secondary antibody conjugated to an enzyme that allows for detection.[17][18]

Protocol:

-

Sample Preparation: Treat cells with Dexamethasone for various times. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated GR overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis: The intensity of the band corresponding to phosphorylated GR can be quantified and normalized to the total amount of GR or a loading control protein.

References

- 1. m.youtube.com [m.youtube.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 16. pnas.org [pnas.org]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

In-Depth Technical Guide: Identification of Glucocorticoid Receptor Agonist Target Genes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in a myriad of physiological processes, including metabolism, inflammation, and the stress response. Upon activation by glucocorticoid agonists, the GR translocates to the nucleus and modulates the expression of a wide array of target genes. Understanding the precise set of genes regulated by specific GR agonists is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the methodologies used to identify GR agonist target genes, with a focus on the widely used synthetic glucocorticoid, dexamethasone (B1670325). We present quantitative data on dexamethasone-regulated genes, detailed experimental protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq), and visual representations of the core signaling pathway and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, upon entering the cell, bind to the cytoplasmic Glucocorticoid Receptor, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus. In the nucleus, the GR can either directly bind to Glucocorticoid Response Elements (GREs) in the promoter or enhancer regions of target genes to activate or repress their transcription, or it can indirectly influence gene expression by interacting with other transcription factors.[1][2]

Quantitative Analysis of Dexamethasone-Regulated Target Genes

The identification of genes regulated by glucocorticoid agonists is crucial for understanding their mechanism of action. High-throughput techniques such as RNA-sequencing (RNA-seq) are employed to quantify changes in gene expression following agonist treatment. The following table summarizes a selection of well-established dexamethasone-regulated genes identified in the A549 human lung adenocarcinoma cell line, a widely used model system for studying glucocorticoid action.[1][3]

| Gene Symbol | Gene Name | Regulation | Fold Change (approx.) | Function | Reference |

| Upregulated Genes | |||||

| FKBP5 | FK506 Binding Protein 5 | Up | >10 | Negative feedback regulation of GR | [3] |

| GILZ (TSC22D3) | Glucocorticoid-Induced Leucine Zipper | Up | >5 | Anti-inflammatory, pro-apoptotic | [1] |

| DUSP1 | Dual Specificity Phosphatase 1 | Up | >4 | Anti-inflammatory, MAPK pathway inhibitor | [3] |

| KLF15 | Krüppel-Like Factor 15 | Up | >3 | Metabolic regulation, anti-inflammatory | [3] |

| PER1 | Period Circadian Regulator 1 | Up | >3 | Circadian rhythm, tumor suppression | [3] |

| CRISPLD2 | Cysteine Rich Secretory Protein LCCL Domain Containing 2 | Up | >2 | Lung development, anti-inflammatory | [3] |

| Downregulated Genes | |||||

| IL6 | Interleukin 6 | Down | >2 | Pro-inflammatory cytokine | [4] |

| IL8 (CXCL8) | Interleukin 8 | Down | >2 | Pro-inflammatory chemokine | |

| GEM | GTP Binding Protein Overexpressed In Skeletal Muscle | Down | >2 | Cell growth and migration | [1] |

| SNK | Serum/Glucocorticoid Regulated Kinase Family Member | Down | >2 | Cell survival and proliferation | [1] |

Note: Fold changes are approximate and can vary depending on experimental conditions such as dexamethasone concentration and treatment duration.

Experimental Protocols for Target Gene Identification

A combination of ChIP-seq and RNA-seq is the gold standard for identifying direct and functional target genes of a transcription factor like the Glucocorticoid Receptor.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, the activated Glucocorticoid Receptor.[1][5]

Cell Culture and Treatment:

-

Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency.

-

Treat cells with 100 nM dexamethasone or vehicle (e.g., ethanol) for a specified time (e.g., 90 minutes) to induce GR nuclear translocation and binding to chromatin.[1]

Cross-linking and Cell Lysis:

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

Chromatin Shearing:

-

Resuspend the nuclear pellet in a shearing buffer.

-

Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the Glucocorticoid Receptor.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the human reference genome.

-

Perform peak calling to identify genomic regions enriched for GR binding.

-

Annotate the peaks to identify nearby genes, which are potential direct targets of GR.

RNA Sequencing (RNA-seq) Protocol

RNA-seq is used to quantify the global changes in gene expression in response to GR agonist treatment.[3][6]

Cell Culture and Treatment:

-

Culture A549 cells and treat with 100 nM dexamethasone or vehicle as described for the ChIP-seq protocol. The treatment duration can be varied to capture early and late gene expression changes (e.g., 1, 3, 6, or 18 hours).[2][3]

RNA Extraction:

-

Lyse the cells directly in the culture dish using a lysis buffer containing a denaturing agent (e.g., TRIzol).

-

Extract total RNA using a suitable method such as phenol-chloroform extraction or a column-based kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Library Preparation:

-

Assess the quality and quantity of the extracted RNA.

-

Enrich for mRNA from the total RNA sample, typically using oligo(dT) beads that bind to the poly(A) tail of mRNAs.

-

Fragment the enriched mRNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the human reference transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon dexamethasone treatment.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for identifying GR target genes and the logical relationship between GR activation and gene regulation.

References

- 1. pnas.org [pnas.org]

- 2. arxiv.org [arxiv.org]

- 3. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

The Pharmacokinetics and Pharmacodynamics of Glucocorticoid Receptor Agonist 1 (GRA-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel selective Glucocorticoid Receptor Agonist 1 (GRA-1). As a potent anti-inflammatory agent, GRA-1's mechanism of action is centered on its high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This document summarizes key preclinical data, including absorption, distribution, metabolism, and excretion (ADME) profiles, alongside in vitro and in vivo pharmacodynamic effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this compound.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases.[1][2] Their therapeutic effects are primarily mediated through the activation of the glucocorticoid receptor, a ligand-dependent transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1][3] "Glucocorticoid Receptor Agonist 1" (GRA-1) is a next-generation, non-steroidal, selective GR agonist designed to optimize the therapeutic index by maximizing anti-inflammatory efficacy while minimizing the metabolic and endocrine side effects associated with traditional corticosteroids.[2][4] This guide details the preclinical PK/PD profile of GRA-1.

Pharmacodynamics

GRA-1 demonstrates potent and selective agonism at the glucocorticoid receptor, leading to robust anti-inflammatory effects. The pharmacodynamic properties have been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of GRA-1 was assessed to determine its binding affinity for the glucocorticoid receptor and its functional potency in cell-based assays.

| Parameter | Assay Type | Species | Value |

| Receptor Binding Affinity (Ki) | Radioligand Displacement Assay | Human | 0.8 nM |

| Transactivation (EC50) | MMTV Reporter Gene Assay | Human (A549 cells) | 2.5 nM |

| Transrepression (IC50) | NF-κB Reporter Gene Assay | Human (HEK293 cells) | 1.2 nM |

| Anti-inflammatory Potency (IC50) | LPS-induced TNF-α release | Human PBMCs | 3.1 nM |

In Vivo Pharmacology

The in vivo efficacy of GRA-1 was evaluated in a murine model of acute lung inflammation.

| Parameter | Animal Model | Dosing Route | Value (ED50) |

| Inhibition of Lung Edema | LPS-induced Acute Lung Injury (Mouse) | Oral | 0.5 mg/kg |

| Reduction of Neutrophil Infiltration | LPS-induced Acute Lung Injury (Mouse) | Oral | 0.3 mg/kg |

| Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-induced Acute Lung Injury (Mouse) | Oral | 0.4 mg/kg |

Signaling Pathways

Upon binding to GRA-1, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[3] In the nucleus, the GRA-1/GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by GRA-1.

Pharmacokinetics

The pharmacokinetic profile of GRA-1 was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion.

In Vitro ADME

| Parameter | Assay | Value |

| Aqueous Solubility | Thermodynamic | 150 µg/mL at pH 7.4 |

| LogD | Shake-flask | 2.1 at pH 7.4 |

| Plasma Protein Binding | Equilibrium Dialysis (Human) | 92% |

| Metabolic Stability | Human Liver Microsomes (T½) | 45 min |

| CYP Inhibition (IC50) | CYP1A2, 2C9, 2C19, 2D6, 3A4 | > 10 µM |

In Vivo Pharmacokinetics

The following pharmacokinetic parameters were determined in rats and dogs following a single oral dose of 10 mg/kg.

| Parameter | Rat | Dog |

| Tmax (h) | 1.5 | 2.0 |

| Cmax (ng/mL) | 850 | 1200 |

| AUC (0-inf) (ng*h/mL) | 4200 | 7500 |

| T½ (h) | 3.5 | 5.2 |

| Bioavailability (%) | 65 | 78 |

| Clearance (mL/min/kg) | 35 | 22 |

| Volume of Distribution (L/kg) | 9.8 | 8.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Displacement Assay for Receptor Binding Affinity

Caption: Experimental workflow for the radioligand displacement assay.

Protocol:

-

Reagents: Recombinant human glucocorticoid receptor, [³H]-Dexamethasone, and serial dilutions of GRA-1 are prepared in assay buffer.

-

Incubation: The reagents are incubated in a 96-well plate at 4°C for 18 hours to allow for competitive binding to reach equilibrium.

-

Separation: The reaction mixture is transferred to a filter plate, and a vacuum is applied to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The filter plate is washed, and the radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of GRA-1. The IC50 value is determined from the resulting dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[6]

MMTV Reporter Gene Assay for Transactivation Potency

Caption: Experimental workflow for the MMTV reporter gene assay.

Protocol:

-

Cell Culture and Transfection: A549 cells are cultured and then transiently transfected with a plasmid containing the luciferase reporter gene under the control of the MMTV promoter (which contains glucocorticoid response elements) and a plasmid for the expression of the human glucocorticoid receptor.

-

Compound Treatment: After transfection, the cells are treated with serial dilutions of GRA-1 or a vehicle control for 24 hours.

-

Cell Lysis: The cells are washed and then lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase assay reagent containing the substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence data are normalized to a control and plotted against the concentration of GRA-1 to generate a dose-response curve from which the EC50 value is determined.[6]

In Vivo Murine Model of Acute Lung Injury

Caption: Workflow for the in vivo acute lung injury model.

Protocol:

-

Animals: Male C57BL/6 mice are used for this study.

-

Dosing: Mice are orally administered with either vehicle or varying doses of GRA-1.

-

Induction of Inflammation: One hour after drug administration, acute lung injury is induced by intranasal instillation of lipopolysaccharide (LPS).

-

Sample Collection: Twenty-four hours after LPS challenge, the mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and to measure the wet-to-dry weight ratio as an indicator of edema.

-

Data Analysis: The effects of GRA-1 on inflammatory cell counts, cytokine levels (measured by ELISA), and lung edema are compared to the vehicle-treated group to determine the in vivo efficacy and calculate the ED50.

Conclusion

GRA-1 is a potent and selective glucocorticoid receptor agonist with a promising preclinical pharmacokinetic and pharmacodynamic profile. Its high affinity for the GR, coupled with its efficacy in both in vitro and in vivo models of inflammation, suggests its potential as a novel therapeutic agent. The favorable ADME properties of GRA-1 support its further development for the treatment of inflammatory and autoimmune disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate ongoing research and a deeper understanding of the biological activity of this compound.

References

- 1. What are GR agonists and how do they work? [synapse.patsnap.com]

- 2. Pharmacodynamics of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

understanding the anti-inflammatory effects of "Glucocorticoids receptor agonist 1"

An In-depth Technical Guide to the Anti-inflammatory Effects of Glucocorticoid Receptor Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocorticoid receptor (GR) agonists are a cornerstone in the management of inflammatory and autoimmune diseases.[1][2] Their potent anti-inflammatory and immunosuppressive properties are leveraged to treat a wide array of conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] This technical guide provides a detailed examination of the core mechanisms of action for "Glucocorticoid Receptor Agonist 1" (GRA1), a representative potent GR agonist. It outlines the key signaling pathways, presents quantitative data on its anti-inflammatory efficacy using the well-characterized agonist Dexamethasone (B1670325) as a surrogate, and provides detailed experimental protocols for assessing its activity in both in vitro and in vivo models.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of GR agonists are multifaceted, involving both genomic and non-genomic pathways. These mechanisms ultimately lead to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes.

Genomic Mechanisms

The classical and most well-understood effects of GR agonists are mediated by changes in gene expression. These genomic actions, which typically have an onset of hours, are divided into two primary processes: transrepression and transactivation.[4]

Upon entering the cell, the lipophilic GRA1 binds to the cytosolic Glucocorticoid Receptor, which exists in an inactive complex with chaperone proteins.[5] Ligand binding induces a conformational change, causing the receptor to dissociate and translocate to the nucleus.[1][5]

-

Transrepression (Gene Repression): This is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[6][7] In the nucleus, the activated GR monomer physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][6][8] This protein-protein interaction prevents these factors from binding to DNA and driving the expression of numerous inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1][2]

-

Transactivation (Gene Activation): The activated GR can also form a homodimer and bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][6] This action increases the transcription of anti-inflammatory proteins such as Annexin A1 (also known as Lipocortin-1), Glucocorticoid-Induced Leucine Zipper (GILZ), and Interleukin-10 (IL-10).[2][9] While beneficial for inflammation control, transactivation is also linked to many of the metabolic side effects associated with long-term glucocorticoid therapy.[5][6]

Figure 1: Genomic signaling pathways of GRA1.

Non-Genomic Mechanisms

GR agonists can also elicit rapid, non-genomic effects that occur within minutes and do not depend on gene transcription or protein synthesis.[4][10] These actions are mediated through several proposed pathways:

-

Cytosolic GR Interactions: The agonist-bound cytosolic GR can interact directly with and modulate intracellular signaling molecules, such as p38 MAP kinase, without translocating to the nucleus.[10][11]

-

Membrane-Bound GR (mGCR): Putative glucocorticoid receptors located on the cell membrane can trigger rapid signaling cascades upon agonist binding.[10]

-

Nonspecific Membrane Effects: Glucocorticoids can intercalate into cellular membranes, altering their physicochemical properties and affecting ion transport.[5][10]

These rapid actions can contribute to the overall anti-inflammatory profile, for instance, by quickly suppressing T-cell receptor signaling.[10]

Data Presentation: Quantitative Efficacy

To provide a quantitative measure of efficacy for a representative GR agonist, the following tables summarize key performance indicators for Dexamethasone, a potent synthetic glucocorticoid often used as a benchmark.

Table 1: Receptor Binding and Cellular Potency of Dexamethasone

| Parameter | Value | Target/System | Notes |

| Ki | 6.7 nM | Glucocorticoid Receptor | A measure of binding affinity.[12] |

| IC50 | 38 nM | Glucocorticoid Receptor | Concentration for 50% inhibition in a competitive binding assay.[12] |

| IC50 (Proliferation) | < 10-8 M | Concanavalin-A stimulated PBMCs | Demonstrates potent inhibition of T-cell proliferation.[13] |

| IC50 (NO Production) | ~10 nM | LPS-stimulated Murine Macrophages | Effective concentration for inhibiting nitric oxide, a key inflammatory mediator.[14] |

Table 2: Dexamethasone-Mediated Regulation of Inflammatory Gene and Protein Expression

| Target Molecule | Effect of Dexamethasone | Cell Type / Model | Mechanism |

| TNF-α | ↓ (80-90% inhibition at 100-1000 nM) | LPS-stimulated Peritoneal Macrophages | Transrepression (NF-κB inhibition)[11] |

| IL-6 | ↓ (90% inhibition at 100-1000 nM) | LPS-stimulated Peritoneal Macrophages | Transrepression (NF-κB inhibition)[11] |

| IL-1β | ↓ | LPS-stimulated RAW264.7 Macrophages | Transrepression[15] |

| COX-2 | ↓ | LPS-stimulated RAW264.7 Macrophages | Transrepression[15] |

| GILZ | ↑ | Bone Marrow-Derived Macrophages | Transactivation[16] |

| Annexin A1 | ↑ | Multiple Immune Cells | Transactivation[9] |

Experimental Protocols

The following protocols describe standard, validated methods for assessing the anti-inflammatory activity of a GR agonist like GRA1.

In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages

This assay quantifies the ability of a test compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

Methodology:

-

Cell Culture: Murine RAW264.7 macrophages or primary bone marrow-derived macrophages are seeded into 24-well plates at a density of 5x105 cells/well and allowed to adhere overnight.

-

Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of GRA1 (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Cells are incubated for 1-2 hours.

-

Stimulation: LPS is added to each well (final concentration of 100 ng/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.

-

Incubation: Cells are incubated for 12-24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: The culture plates are centrifuged, and the supernatant from each well is carefully collected.

-

Quantification: The concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by GRA1 at each concentration is calculated relative to the LPS-only (vehicle) control. An IC50 value is determined by non-linear regression analysis.

Figure 2: Workflow for the in vitro LPS-stimulated macrophage assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model of acute, non-immune inflammation for evaluating the efficacy of anti-inflammatory drugs.[17][18][19]

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

-

Grouping and Baseline Measurement: Animals are randomly assigned to groups (e.g., Vehicle, Positive Control like Dexamethasone, and GRA1 dose groups). The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

-

Compound Administration: GRA1 or the respective control substance is administered via a relevant route (e.g., oral gavage or subcutaneous injection) 60 minutes prior to the inflammatory insult.[20]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution in saline is administered into the right hind paw of each rat.[17][21]

-

Edema Measurement: The paw volume is measured again at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[19][20] The peak inflammatory response is usually observed around 3-5 hours.[19]

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

References

- 1. What are GR agonists and how do they work? [synapse.patsnap.com]

- 2. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Non-genomic Effects of Glucocorticoids: An Updated View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. droracle.ai [droracle.ai]

- 11. Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]

- 13. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resistance of LPS-activated bone marrow derived macrophages to apoptosis mediated by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Immunomodulatory Landscape of Glucocorticoid Receptor Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted effects of a prototypical Glucocorticoid Receptor Agonist (GRA-1) on the human immune system. As potent anti-inflammatory and immunosuppressive agents, glucocorticoids are a cornerstone in the treatment of a wide range of autoimmune and inflammatory diseases.[1][2] This document delineates the molecular mechanisms, summarizes quantitative effects on key immune cell populations and cytokine production, and provides detailed experimental protocols for investigating these interactions.

Core Mechanisms of Action: A Two-Pronged Approach

Glucocorticoid receptor agonists exert their effects primarily through the cytosolic Glucocorticoid Receptor (GR), a ligand-dependent transcription factor.[3][4] Upon binding GRA-1, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[2][5][6] Within the nucleus, the activated GR modulates gene expression through two principal mechanisms: transactivation and transrepression.[7][8]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins like annexin-1 and IκBα (the inhibitor of NF-κB).[2][7][9] While crucial for some anti-inflammatory effects, transactivation is also associated with many of the metabolic side effects of glucocorticoid therapy.[7][10]

-

Transrepression: The activated GR monomer interacts directly with pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][11] This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][12][13] This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids.[7][11]

References

- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 2. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Dexamethasone and interleukins modulate apoptosis of murine thymocytes and peripheral T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dexamethasone induces apoptosis in mouse natural killer cells and cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Glucocorticoid Receptor Agonist 1 (GRA1)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of a hypothetical Glucocorticoid Receptor Agonist 1 (GRA1). The described methodologies are fundamental for assessing the potency, efficacy, and mechanism of action of novel glucocorticoid receptor modulators.

Introduction

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes.[3] This process can lead to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways, such as those mediated by NF-κB and AP-1.[1][2][3][4] Glucocorticoid receptor agonists are widely used for their potent anti-inflammatory and immunosuppressive effects in the treatment of various diseases.[3][5] The following protocols describe standard in vitro cell-based assays to determine the efficacy and potency of a novel GR agonist, GRA1.

Signaling Pathway

The binding of a glucocorticoid agonist to its receptor initiates a signaling cascade that culminates in the modulation of gene expression. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins.[6] Agonist binding triggers a conformational change, leading to the dissociation of this complex and the translocation of the GR into the nucleus.[3][6] Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process referred to as transactivation.[2] Alternatively, the activated GR can interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a mechanism known as transrepression.[2]

Experimental Protocols

Cell Culture and Maintenance

A human lung adenocarcinoma cell line, A549, is a suitable model as it endogenously expresses the glucocorticoid receptor.

-

Cell Line: A549

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

GR-Mediated Transactivation Assay (GRE-Luciferase Reporter Assay)

This assay measures the ability of GRA1 to activate gene transcription through GR binding to a glucocorticoid response element (GRE).

Materials:

-

A549 cells

-

GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

GRA1 and a reference agonist (e.g., Dexamethasone)

-

Luciferase assay system

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 7,000 cells/well and allow them to attach overnight.[5]

-

Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing serial dilutions of GRA1 or Dexamethasone. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.

GR-Mediated Transrepression Assay (NF-κB Reporter Assay)

This assay evaluates the ability of GRA1 to repress the activity of the pro-inflammatory transcription factor NF-κB.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB-luciferase reporter plasmid and a GR expression plasmid

-

Transfection reagent

-

GRA1 and a reference agonist (e.g., Dexamethasone)

-

TNF-α (or another NF-κB activator)

-

Luciferase assay system

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the GR expression plasmid.

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of GRA1 or Dexamethasone for 1 hour.[7]

-

Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.[7]

-

Incubation: Incubate for an additional 6-8 hours.[7]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the percent inhibition of TNF-α-induced luciferase activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of GRA1 using a reporter gene assay.

Data Presentation

The quantitative data obtained from the transactivation and transrepression assays for GRA1 and a reference agonist, Dexamethasone, are summarized below.

| Compound | Transactivation (GRE) | Transrepression (NF-κB) |

| EC50 (nM) | IC50 (nM) | |

| GRA1 | 8.5 | 3.3[8] |

| Dexamethasone | 5.2 | 2.1 |

EC50: The half-maximal effective concentration for transactivation. IC50: The half-maximal inhibitory concentration for transrepression.

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of novel glucocorticoid receptor agonists like GRA1. By utilizing reporter gene assays for both transactivation and transrepression, researchers can effectively determine the potency and efficacy of new chemical entities, facilitating the identification of promising candidates for further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. What are GR agonists and how do they work? [synapse.patsnap.com]

- 4. innoprot.com [innoprot.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of a Glucocorticoid Receptor Agonist in a Mouse Model of Inflammation

Note: "Glucocorticoid receptor agonist 1" is a placeholder term. This document uses Dexamethasone (B1670325), a potent and widely studied synthetic glucocorticoid receptor agonist, as a representative example. The principles and protocols described herein can be adapted for other specific glucocorticoid receptor agonists, though dose and administration timing may need to be optimized.

Introduction

Glucocorticoids are a class of steroid hormones that bind to and activate the glucocorticoid receptor (GR). Upon activation, the GR acts as a ligand-dependent transcription factor that modulates the expression of a wide array of genes, leading to potent anti-inflammatory and immunosuppressive effects.[1][2] Dexamethasone is a synthetic glucocorticoid with powerful anti-inflammatory properties, making it a valuable tool for studying inflammatory processes and for therapeutic use in various inflammatory conditions.[3][4] These application notes provide a detailed protocol for utilizing Dexamethasone in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Mechanism of Action

The anti-inflammatory effects of glucocorticoid receptor agonists like Dexamethasone are mediated through both genomic and non-genomic pathways.[5]

-

Genomic Pathway: This is the classical and primary mechanism of action. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[6] Upon binding to a glucocorticoid ligand like Dexamethasone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[7] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This can lead to:

-

Transactivation: Upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 and interleukin-10 (IL-10).[8]

-

Transrepression: Downregulation of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This results in the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9][10]

-

-

Non-Genomic Pathway: Glucocorticoids can also exert rapid, non-transcriptional effects. These are mediated by membrane-bound GRs or through direct interactions with other signaling molecules in the cytoplasm. These actions can influence cellular processes like ion transport and kinase signaling pathways.[11]

Signaling Pathway Diagram

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

This section outlines the protocol for a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to evaluate the anti-inflammatory effects of Dexamethasone.

Materials

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Dexamethasone.

-

Sterile, endotoxin-free saline (0.9% NaCl).

-

Anesthetics (e.g., Ketamine/Xylazine cocktail).

-

-

Equipment:

-

Standard animal housing facilities.

-

Syringes and needles (27-30 gauge).

-

Tubes for blood and tissue collection.

-

Centrifuge.

-

ELISA kits for cytokine measurement.

-

Histology equipment and reagents.

-

Methods

-

Animal Acclimatization and Housing:

-

House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the experiment.

-

-

Preparation of Reagents:

-

LPS Solution: Dissolve LPS in sterile, endotoxin-free saline to a final concentration of 1 mg/mL. Vortex thoroughly.

-

Dexamethasone Solution: Prepare a stock solution of Dexamethasone. For intraperitoneal (i.p.) injection, Dexamethasone can be dissolved in sterile saline.

-

-

Experimental Groups:

-

Group 1: Vehicle Control: Mice receive an i.p. injection of sterile saline.

-

Group 2: LPS Only: Mice receive an i.p. injection of LPS.

-

Group 3: LPS + Dexamethasone: Mice are pre-treated with an i.p. injection of Dexamethasone followed by an i.p. injection of LPS.

-

-

Induction of Inflammation and Treatment:

-

Administer Dexamethasone (e.g., 1-5 mg/kg body weight, i.p.) to the mice in Group 3.[12][13] The timing of administration can vary, but pre-treatment (e.g., 1-24 hours before LPS) is common.[12][14]

-

After the pre-treatment period, administer LPS (e.g., 5-10 mg/kg body weight, i.p.) to the mice in Groups 2 and 3.[12][15] Administer an equivalent volume of sterile saline to Group 1.

-

Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).

-

-

Sample Collection:

-

At a predetermined time point post-LPS injection (e.g., 2, 4, 6, or 24 hours), euthanize the mice.[16] The timing depends on the specific inflammatory mediators being measured. For example, TNF-α levels in serum typically peak around 1.5-2 hours after LPS injection.[17]

-

Collect blood via cardiac puncture for serum or plasma preparation.

-

Harvest tissues of interest (e.g., lung, liver, spleen) for histopathological analysis and cytokine measurement.[18][19]

-

-

Outcome Measures:

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the serum or tissue homogenates using ELISA.[20][21]

-

Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections for signs of inflammation, such as immune cell infiltration, edema, and tissue damage.[22][23]

-

Complete Blood Count (CBC): Analyze whole blood to determine changes in leukocyte populations, such as neutrophils and lymphocytes.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the mouse inflammation model.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups. Below is an example of how to structure the data in a table.

| Parameter | Vehicle Control | LPS Only | LPS + Dexamethasone |

| Serum Cytokines (pg/mL) | |||

| TNF-α | 15 ± 5 | 2500 ± 300 | 800 ± 150 |

| IL-6 | 20 ± 8 | 4500 ± 500 | 1500 ± 200 |

| IL-1β | 10 ± 4 | 800 ± 100 | 250 ± 50 |

| IL-10 | 25 ± 10 | 150 ± 30 | 400 ± 60* |

| Lung Histopathology Score | 0.5 ± 0.2 | 4.5 ± 0.8 | 1.5 ± 0.5 |

| Total Leukocytes (x10³/µL) | 6.5 ± 1.0 | 15.0 ± 2.5 | 8.0 ± 1.5 |

| Neutrophils (x10³/µL) | 1.5 ± 0.5 | 9.0 ± 1.8 | 3.0 ± 0.8 |

*Data are presented as mean ± standard error of the mean (SEM). Statistical significance relative to the LPS Only group is denoted by *p < 0.05 and *p < 0.01. The values presented are hypothetical and for illustrative purposes only.

Conclusion

The use of a glucocorticoid receptor agonist, exemplified by Dexamethasone, in a mouse model of LPS-induced inflammation is a robust method for investigating the mechanisms of anti-inflammatory action and for the preclinical evaluation of potential therapeutic agents. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from experimental design to data analysis and interpretation. Careful attention to detail in each step is crucial for obtaining reliable and reproducible results.

References

- 1. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. droracle.ai [droracle.ai]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 10. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis [frontiersin.org]

- 14. atsjournals.org [atsjournals.org]

- 15. Intranasal delivery of dexamethasone efficiently controls LPS‐induced murine neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. Histopathological Analysis of Lipopolysaccharide-Induced Liver Inflammation and Thrombus Formation in Mice: The Protective Effects of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]

Application Notes and Protocols: Generation of a Dose-Response Curve for Glucocorticoid Receptor Agonist 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] This interaction regulates a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1][2] The glucocorticoid receptor is a ligand-activated transcription factor that modulates the expression of target genes.[3] Understanding the potency and efficacy of novel GR agonists is a critical step in the development of new therapeutics. A dose-response curve is a fundamental tool used to quantify the relationship between the concentration of a drug and its biological effect. This document provides a detailed protocol for generating a dose-response curve for a glucocorticoid receptor agonist using a cell-based reporter gene assay.

Glucocorticoid Receptor Signaling Pathway

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex.[4] Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[4] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[5] This genomic signaling pathway is the primary mechanism through which glucocorticoids exert their effects.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol describes the use of a luciferase reporter gene assay to determine the dose-response relationship of a GR agonist. The principle of this assay is to use a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs.[6][7][8] When a GR agonist activates the receptor, the GR-agonist complex binds to the GREs and drives the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Workflow

The overall workflow consists of cell seeding, transient transfection with the reporter and receptor plasmids, treatment with the glucocorticoid receptor agonist, cell lysis, and measurement of luciferase activity to generate a dose-response curve.

Caption: Workflow for GR Agonist Dose-Response Assay.

Materials and Reagents

-

HEK293T cells (or other suitable cell line)[9]

-

Dulbecco's Modified Eagle Medium (DMEM)[9]

-

Fetal Bovine Serum (FBS)[9]

-

Penicillin-Streptomycin[9]

-

Trypsin-EDTA[9]

-

Phosphate-Buffered Saline (PBS)

-

GR expression plasmid

-

GRE-luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro])[6]

-

Control plasmid for transfection normalization (e.g., pRL-SV40 expressing Renilla luciferase)[9]

-

Transfection reagent (e.g., Lipofectamine)[9]

-

GR Agonist 1 (and reference agonist, e.g., Dexamethasone)

-

Dual-Luciferase® Reporter Assay System[9]

-

96-well white, clear-bottom cell culture plates[9]

-

Luminometer

Procedure

-

Cell Culture and Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

-

Transient Transfection:

-

Prepare a transfection mix containing the GR expression plasmid, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Follow the manufacturer's protocol for the transfection reagent.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

After incubation, replace the transfection medium with fresh culture medium.

-

-

Agonist Treatment:

-

Prepare a serial dilution of "Glucocorticoid receptor agonist 1" and a reference agonist (e.g., Dexamethasone) in culture medium. A typical concentration range would be from 10^-12 M to 10^-5 M.

-

Include a vehicle control (e.g., DMSO) for baseline measurement.

-

Add the different concentrations of the agonists to the transfected cells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Luciferase Assay:

-

After incubation, remove the medium from the wells.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.[9]

-

Plot the normalized luciferase activity (as a percentage of the maximum response) against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of the agonist that gives half-maximal response).[10]

-

Data Presentation

The potency of "Glucocorticoid receptor agonist 1" can be compared to known GR agonists. The table below provides example EC50 values for common glucocorticoids, which can be used as a reference.

| Glucocorticoid Agonist | Cell Type | Assay | EC50 (M) | Reference |

| Dexamethasone | A549 cells | GM-CSF release inhibition | 2.2 x 10-9 | [5] |

| Dexamethasone | HeLa cells | Luciferase Reporter | 9.9 x 10-9 | [6] |

| Prednisolone | CCRF-CEM cells | Apoptosis Induction | > 10-6 | [11] |

| Budesonide | A549 cells | GM-CSF release inhibition | 5.0 x 10-11 | [5] |

| Fluticasone propionate | A549 cells | GM-CSF release inhibition | 1.8 x 10-11 | [5] |

This application note provides a detailed protocol for generating a dose-response curve for a novel glucocorticoid receptor agonist. The described luciferase reporter gene assay is a robust and sensitive method for determining the potency (EC50) of test compounds. The resulting data are crucial for the characterization and selection of lead candidates in drug discovery programs targeting the glucocorticoid receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 9. eubopen.org [eubopen.org]

- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 11. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Glucocorticoid Receptor Agonist 1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes.[1][2][3] Upon binding to its agonist, the GR translocates from the cytoplasm to the nucleus, where it can modulate gene transcription by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors.[2][3][4] This modulation of gene expression underlies the potent anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.[1][5]

"Glucocorticoid Receptor Agonist 1" (GRA1) is a novel selective agonist designed to target the GR with high affinity and specificity. Understanding the downstream effects of GRA1 on gene expression is crucial for its development as a therapeutic agent. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the relative or absolute quantity of a specific nucleic acid sequence, making it an ideal method for analyzing changes in gene expression induced by GRA1.[6][7][8]